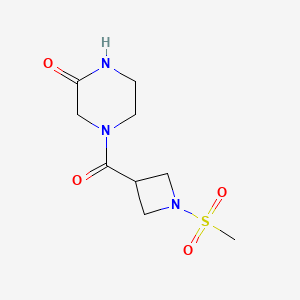

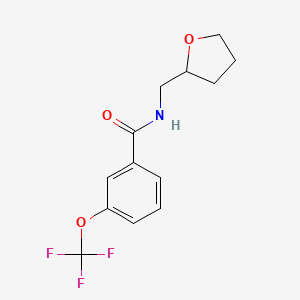

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines, such as MSAP, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

Azetidines, like MSAP, exhibit unique reactivity due to their considerable ring strain. This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent developments in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Applications De Recherche Scientifique

Antibacterial Activity :A study explored the antibacterial activity of certain compounds, including derivatives of piperazine, which is structurally related to the chemical . These compounds showed significant in vitro and in vivo activity against gram-negative bacteria, such as Pseudomonas aeruginosa, indicating potential for antibacterial applications (Matsumoto & Minami, 1975).

Biological Compound Design :Piperazine derivatives, like the one , have been used extensively in the design of biologically active compounds. They serve as scaffolding and terminal elements in drug design due to their ability to introduce a water-solubilizing element into a molecule. This has implications in the development of new therapeutic agents (Meanwell & Loiseleur, 2022).

Synthesis of N-Heterocycles :Research has focused on the synthesis of N, N′-(2-fluorenyl) derivatives of piperazine, which are formed by the condensation of 2-aminofluorene with α,ω-dibromoalkanes. This indicates potential applications in the synthesis of complex organic compounds (Barak, 1968).

Pharmaceutical Patents :Piperazine derivatives have been cited in patents related to pharmaceuticals, demonstrating their significance in the development of new drugs and treatments (Habernickel, 2001).

Synthesis of Novel Heterocyclic Compounds :The synthesis of diverse N-heterocyclic compounds, including piperazine derivatives, has been a focus of research. These compounds have potential applications in various fields, such as material science and drug development (Matlock et al., 2015).

Central Pharmacological Activity :Piperazine derivatives exhibit central pharmacological activity, which involves the activation of the monoamine pathway. This has implications for the development of antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Antiemetic and Antifungal Properties :A series of piperazinopyrimidines were synthesized for their pharmacological properties, including antiemetic and antifungal activities. This research could be relevant for the development of new treatments in these areas (Mattioda et al., 1975).

Antimicrobial Activities :Novel triazole derivatives containing piperazine moieties have been synthesized and found to possess antimicrobial activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Malarial Activity :Certain piperazine derivatives have demonstrated anti-malarial activity, which is crucial for the development of new anti-malarial drugs and treatments (Cunico et al., 2009).

Mécanisme D'action

While the specific mechanism of action for MSAP is not provided in the search results, it is noted that a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential biological activity for similar compounds.

Orientations Futures

The future directions for research on MSAP and similar compounds could include further exploration of their anti-tubercular activity, as well as continued development of synthesis methods and exploration of their unique reactivity . Further studies on their safety and potential applications in pharmaceutical development are also warranted.

Propriétés

IUPAC Name |

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEUWWVFDZPVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)

![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)

![2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2843313.png)